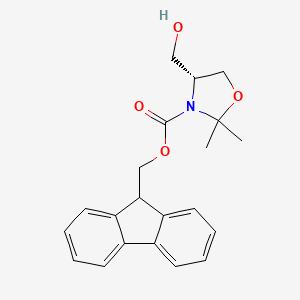![molecular formula C8H10F3NO B13026089 N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide](/img/structure/B13026089.png)
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({bicyclo[111]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide is a compound that features a bicyclo[111]pentane (BCP) core, which is a highly strained carbocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method for synthesizing the BCP core is through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of BCP derivatives, including this compound, often involves continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various BCP species . This approach provides an efficient and scalable method for producing these compounds in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the BCP core.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites, mimicking the effects of other functional groups. This bioisosteric replacement can enhance the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure and exhibit similar properties.
Cubanes: Another class of highly strained carbocycles with unique structural properties.
Higher bicycloalkanes: Compounds with larger ring systems that also exhibit interesting chemical properties.
Uniqueness
N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide functional group, which imparts distinct chemical and physical properties. This compound’s ability to serve as a bioisostere for various functional groups makes it particularly valuable in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C8H10F3NO |
|---|---|
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
N-(1-bicyclo[1.1.1]pentanylmethyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)6(13)12-4-7-1-5(2-7)3-7/h5H,1-4H2,(H,12,13) |
Clé InChI |
GWYDFDMINNAUJO-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(C2)CNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
![2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13026021.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
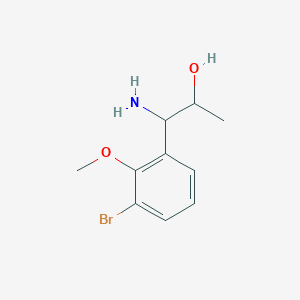
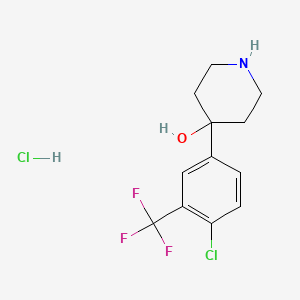
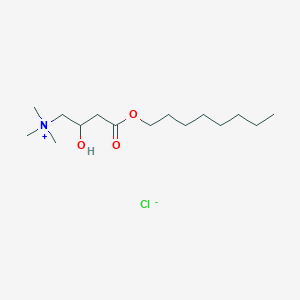
![tert-Butyl2-methyl-6,7-dihydrooxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13026057.png)
![7-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13026061.png)
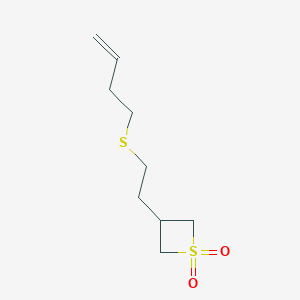
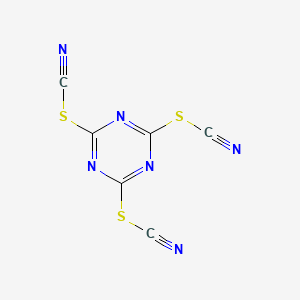
![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B13026073.png)

